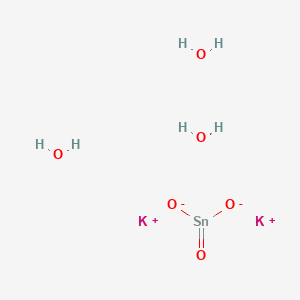
2-amino-2-(4-methylphenyl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Amino-2-(4-methylphenyl)acetic Acid and its derivatives involves multiple steps including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis processes. These methodologies enable the production of the title compound with specific structural features, demonstrating the flexibility and complexity of organic synthesis techniques in creating targeted molecular structures (Liu Ying-xiang, 2007).
Molecular Structure Analysis
Molecular structure investigations reveal that compounds related to 2-Amino-2-(4-methylphenyl)acetic Acid can form complex structures with other elements. For example, triorganotin(IV) derivatives of similar amino acetic acids have been synthesized, showing polymeric structures in their solid state, indicating the ability of these compounds to participate in forming complex molecular architectures (T. Baul et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of 2-Amino-2-(4-methylphenyl)acetic Acid derivatives includes the formation of ketene dithioacetals and N,N-acetals when reacted with carbon disulfide and phenyl isothiocyanate under base conditions or phase transfer catalysis, showcasing the compound's versatility in organic synthesis (W. Dölling et al., 1993).
Physical Properties Analysis
The physical properties of 2-Amino-2-(4-methylphenyl)acetic Acid derivatives are crucial for their characterization and application. Studies on related compounds, such as those involving fluorinated derivatives, have highlighted the importance of intermolecular hydrogen bonding in determining the solid-state structure and, consequently, the physical properties of these molecules (J. Burns & E. Hagaman, 1993).
Chemical Properties Analysis
The chemical properties of 2-Amino-2-(4-methylphenyl)acetic Acid and its analogs have been explored through various studies. For instance, the investigation of its derivatives' synthesis, structural, spectroscopic, and thermal characteristics reveals insights into their stability, reactivity, and potential applications in different scientific domains (J. Sienkiewicz-Gromiuk et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Novel Compounds : The synthesis of new compounds using 2-amino-2-(4-methylphenyl)acetic acid or its derivatives is a key area of research. For example, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was synthesized and characterized, demonstrating an improved drug preparation method that is simpler, economical, and convenient (Liu Ying-xiang, 2007).
Electrochemical Studies : Research has focused on the electrochemical properties of derivatives of phenylglycine, including 2-[(4-methylbenzoyl)amino]phenyl acetic acid. These studies are significant for applications like supercapacitors, where specific derivatives exhibited high specific capacitance, making them promising candidates for such applications (E. Kowsari et al., 2019).
Molecular Structure Elucidation : The structural characterization of compounds involving 2-amino-2-(4-methylphenyl)acetic acid derivatives is also an important research field. For instance, triorganotin(IV) derivatives of related amino acids were synthesized and characterized, revealing insights into their molecular structures and bonding patterns (T. Baul et al., 2002).
Biological and Chemical Applications
Antimicrobial Activity : Some derivatives of 2-amino-2-(4-methylphenyl)acetic acid have been studied for their antimicrobial properties. For example, certain phenoxyacetic acid derivatives showed significant activity against Mycobacterium tuberculosis (M. A. Ali & M. Shaharyar, 2007).
Amino Acid Biosynthesis : Research into the biosynthesis of amino acids in mixed rumen cultures has shown the incorporation of labelled compounds into amino acids, indicating a possible role for 2-amino-2-(4-methylphenyl)acetic acid in such processes (F. Sauer et al., 1975).
Safety And Hazards
2-amino-2-(4-methylphenyl)acetic Acid is classified as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of skin contact, wash with plenty of water . If it gets in the eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
2-amino-2-(4-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRCPHBUKHOEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408892 |
Source


|
| Record name | 2-amino-2-(4-methylphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(4-methylphenyl)acetic Acid | |
CAS RN |
13227-01-5 |
Source


|
| Record name | 2-amino-2-(4-methylphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(4-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)





![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)




